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Compound of Interest

Compound Name: Centrolobine

Cat. No.: B073297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of

Centrolobine and its analogues. It includes experimental procedures for two prominent

synthetic strategies: Prins Cyclization and Domino Olefin Cross-Metathesis/Intramolecular Oxa-

Conjugate Cyclization. Furthermore, it outlines protocols for the biological evaluation of these

synthesized compounds, focusing on their potential anti-leishmanial and cytotoxic activities.

The information presented herein is intended to guide researchers in the efficient synthesis and

subsequent biological characterization of this promising class of natural product analogues.

Introduction
Centrolobine is a naturally occurring diarylheptanoid characterized by a tetrahydropyran core.

This structural motif has garnered significant interest in the medicinal chemistry community due

to the diverse biological activities exhibited by related compounds. Diarylheptanoids have been

reported to possess anti-inflammatory, antioxidant, anticancer, and antiparasitic properties.

Notably, (-)-Centrolobine has demonstrated potent anti-leishmanial activity. The development

of high-yield synthetic routes to Centrolobine and its analogues is crucial for enabling

comprehensive structure-activity relationship (SAR) studies and advancing the drug discovery

process.
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Several synthetic strategies have been developed for the synthesis of Centrolobine and its

analogues. This section details two high-yield approaches.

Prins Cyclization for the Synthesis of (-)-Centrolobine
The Prins cyclization is a powerful method for the construction of tetrahydropyran rings. A

segment-coupling Prins cyclization has been successfully employed for the synthesis of (-)-

Centrolobine, achieving a 30% overall yield in seven steps. This approach avoids common

side reactions such as side-chain exchange and racemization[1].

Experimental Protocol: Segment-Coupling Prins Cyclization

This protocol is adapted from the work of Rychnovsky and co-workers.

Step 1: Synthesis of the Homoallylic Alcohol

Materials: p-Methoxybenzaldehyde, allyl bromide, zinc dust, saturated aqueous ammonium

chloride.

Procedure: To a stirred suspension of zinc dust (1.5 eq) in a saturated aqueous solution of

ammonium chloride, add a solution of p-methoxybenzaldehyde (1.0 eq) and allyl bromide

(1.2 eq) in THF at room temperature. Stir the mixture for 2 hours. Quench the reaction with 1

M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash

column chromatography to afford the homoallylic alcohol.

Step 2: Reductive Acetylation

Materials: Homoallylic alcohol from Step 1, acetic anhydride, triethylamine, DMAP (catalytic),

dichloromethane.

Procedure: To a solution of the homoallylic alcohol (1.0 eq) in dichloromethane, add

triethylamine (1.5 eq), acetic anhydride (1.2 eq), and a catalytic amount of DMAP at 0 °C.

Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction

mixture with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer

over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the

corresponding acetate.
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Step 3: Prins Cyclization

Materials: Acetate from Step 2, SnBr₄, dichloromethane.

Procedure: Dissolve the acetate (1.0 eq) in dichloromethane and cool to -78 °C. Add a

solution of SnBr₄ (1.1 eq) in dichloromethane dropwise. Stir the reaction at -78 °C for 1 hour.

Quench the reaction with saturated aqueous sodium bicarbonate. Extract with

dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and

concentrate. Purify the residue by flash chromatography to obtain the tetrahydropyran core.

Step 4: Deprotection and Final Product Formation

Materials: Tetrahydropyran from Step 3, appropriate deprotecting agents (e.g., DDQ for a

PMB group).

Procedure: The specific deprotection strategy will depend on the protecting groups used. For

a p-methoxybenzyl (PMB) ether, treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone

(DDQ) in a mixture of dichloromethane and water at room temperature will yield the free

hydroxyl group of (-)-Centrolobine. Purify the final product by flash chromatography.

Domino Olefin Cross-Metathesis/Intramolecular Oxa-
Conjugate Cyclization for (±)-Centrolobine
A concise, four-step synthesis of (±)-Centrolobine has been achieved with an impressive 84%

overall yield using a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization as

the key step[2].

Experimental Protocol: Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate

Cyclization

This protocol is based on a reported concise synthesis of (±)-Centrolobine[2][3].

Step 1: Synthesis of the Allylic Alcohol

Materials: p-Benzyloxybenzaldehyde, vinylmagnesium bromide, THF.
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Procedure: To a solution of p-benzyloxybenzaldehyde (1.0 eq) in THF at 0 °C, add

vinylmagnesium bromide (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour, then warm to

room temperature and stir for an additional 2 hours. Quench the reaction with saturated

aqueous ammonium chloride and extract with ethyl acetate. Dry the combined organic layers

over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the

allylic alcohol.

Step 2: Domino Reaction

Materials: Allylic alcohol from Step 1, crotonaldehyde, Hoveyda-Grubbs second-generation

catalyst, dichloromethane.

Procedure: To a solution of the allylic alcohol (1.0 eq) and crotonaldehyde (1.5 eq) in

dichloromethane, add the Hoveyda-Grubbs second-generation catalyst (5 mol%). Reflux the

mixture for 12 hours. Cool the reaction to room temperature and concentrate under reduced

pressure. Purify the residue by flash chromatography to afford the 2,6-cis-disubstituted

tetrahydropyran.

Step 3: Deprotection

Materials: Tetrahydropyran from Step 2, Palladium on carbon (10%), hydrogen gas, ethanol.

Procedure: To a solution of the tetrahydropyran (1.0 eq) in ethanol, add 10% Pd/C. Subject

the mixture to a hydrogen atmosphere (balloon pressure) and stir at room temperature for 6

hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield

(±)-Centrolobine.

Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of Centrolobine and its

analogues via different methods.
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Synthetic
Method

Product
Overall Yield
(%)

Number of
Steps

Reference

Segment-

Coupling Prins

Cyclization

(-)-Centrolobine 30 7 [1]

Domino Olefin

Cross-

Metathesis/Intra

molecular Oxa-

Conjugate

Cyclization

(±)-Centrolobine 84 3 [2]

Chiron approach

from a

commercially

available

aldehyde

(+)-Centrolobine 62 8

Biological Evaluation Protocols
This section provides protocols for assessing the biological activity of synthesized

Centrolobine analogues.

Anti-leishmanial Activity Assay
This protocol is designed to determine the in vitro efficacy of compounds against both the

promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania parasites.

1.1. Anti-promastigote Assay

Materials:Leishmania promastigotes (e.g., L. donovani), M199 medium supplemented with

10% fetal bovine serum (FBS), 96-well plates, resazurin solution, test compounds, and a

reference drug (e.g., Amphotericin B).

Procedure:
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Culture Leishmania promastigotes in M199 medium at 26 °C to the late logarithmic phase.

Adjust the parasite density to 1 x 10⁶ cells/mL in fresh medium.

Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

Add 100 µL of serial dilutions of the test compounds to the wells. Include a vehicle control

(e.g., DMSO) and a positive control (Amphotericin B).

Incubate the plate at 26 °C for 72 hours.

Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for an additional

4-8 hours.

Measure the fluorescence or absorbance using a plate reader to determine cell viability.

Calculate the 50% inhibitory concentration (IC₅₀).

1.2. Anti-amastigote Assay

Materials: Macrophage cell line (e.g., J774A.1 or THP-1), RPMI-1640 medium with 10%

FBS, stationary phase Leishmania promastigotes, 96-well plates, Giemsa stain, test

compounds, and a reference drug.

Procedure:

Seed macrophages in a 96-well plate and allow them to adhere overnight at 37 °C with 5%

CO₂.

Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage

ratio of 10:1.

Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

Wash the wells to remove extracellular parasites.

Add fresh medium containing serial dilutions of the test compounds.
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Incubate for another 48-72 hours.

Fix the cells with methanol and stain with Giemsa.

Determine the number of amastigotes per 100 macrophages by light microscopy.

Calculate the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)
This assay determines the toxicity of the compounds against a mammalian cell line to assess

their selectivity.

Materials: Mammalian cell line (e.g., HEK293T or the same macrophage line used in the

anti-amastigote assay), DMEM or RPMI-1640 medium with 10% FBS, 96-well plates, MTT

solution (5 mg/mL in PBS), and DMSO.

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Add serial dilutions of the test compounds to the wells.

Incubate for 48-72 hours at 37 °C with 5% CO₂.

Add 10 µL of MTT solution to each well and incubate for 4 hours.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate the 50% cytotoxic concentration (CC₅₀).

Selectivity Index (SI): The selectivity of the compounds is determined by calculating the SI

value (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over

mammalian cells.
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Signaling Pathways and Mechanism of Action
While the direct molecular targets of Centrolobine are still under investigation, studies on the

broader class of diarylheptanoids suggest potential modulation of key signaling pathways

involved in cancer and inflammation.

STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is

often constitutively activated in many cancers, promoting cell proliferation, survival, and

angiogenesis. Some diarylheptanoids have been shown to inhibit the STAT3 signaling pathway

by suppressing the phosphorylation of STAT3. This inhibition leads to the downregulation of

STAT3 target genes involved in tumorigenesis.

DNA Damage Response Pathway
Preliminary evidence suggests that some diarylheptanoids may exert their anti-tumor effects by

affecting the DNA damage signaling pathway. This could involve the modulation of key proteins

such as ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint kinase 1), which

are critical for cell cycle arrest and DNA repair in response to DNA damage.
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Caption: Synthetic route to (-)-Centrolobine via Prins Cyclization.
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Caption: Synthesis of (±)-Centrolobine via Domino Olefin Metathesis.
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Caption: Postulated inhibition of the STAT3 signaling pathway by Centrolobine analogues.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b073297?utm_src=pdf-body-img
https://www.benchchem.com/product/b073297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Biological Evaluation

Data Analysis

High-Yield Synthesis of
Centrolobine Analogues

Purification & Characterization
(NMR, MS, HPLC)

Anti-promastigote Assay
(IC₅₀ determination)

Anti-amastigote Assay
(IC₅₀ determination)

Cytotoxicity Assay (MTT)
(CC₅₀ determination)

Calculation of
Selectivity Index (SI)

Structure-Activity
Relationship (SAR) Analysis

Click to download full resolution via product page

Caption: General experimental workflow for synthesis and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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